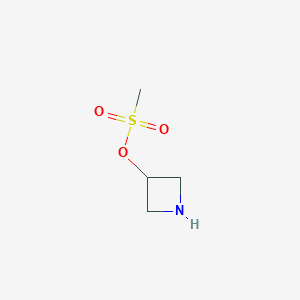
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is known for its unique structure, which includes a cyclohexene ring substituted with hydroxy, methyl, and oxo groups, as well as an ethyl ester functional group . This compound is used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the esterification reaction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-oxo-3-cyclohexene-1-carboxylate: Lacks the methyl group at the 6-position.
Mthis compound: Has a methyl ester instead of an ethyl ester.
Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxamide: Contains an amide group instead of an ester group.
The presence of the methyl group at the 6-position and the ethyl ester functional group in this compound contributes to its unique chemical properties and reactivity, distinguishing it from these similar compounds .
Propiedades
IUPAC Name |
ethyl 2-hydroxy-6-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h5-6,9,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNXYQZPKRVKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)C=C1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67174-68-9 | |
| Record name | Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3149333.png)
![Ethyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B3149342.png)






![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)
